4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide
Overview
Description
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide typically involves a multi-step process. The starting materials include 4-methoxy-3-methylphenyl and 2-methylcyclohexyl derivatives. The synthetic route may involve the following steps:
Formation of the butanamide backbone: This can be achieved through a series of reactions including alkylation, acylation, and amide formation.
Introduction of the methoxy and methyl groups: These functional groups are introduced through specific reagents and reaction conditions, such as methylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as pain relief and anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: It may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal transduction: It may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methylphenyl derivatives: These compounds share a similar phenyl structure with methoxy and methyl groups.
N-(2-methylcyclohexyl) derivatives: These compounds have a similar cyclohexyl structure with a methyl group.
Uniqueness
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(2-methylcyclohexyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-14-7-4-5-9-17(14)20-19(21)10-6-8-16-11-12-18(22-3)15(2)13-16/h11-14,17H,4-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDADHKJDWBLCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCCC2=CC(=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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